molecular formula C17H16N2O3 B286712 N-(3-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

N-(3-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide

Cat. No. B286712
M. Wt: 296.32 g/mol
InChI Key: SWMFMQHPAXHSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-(7-methyl-1,2-benzisoxazol-3-yl)acetamide, commonly known as AMOA, is a synthetic compound that has gained attention in the field of neuroscience due to its potential pharmacological properties. AMOA belongs to the family of benzisoxazole derivatives, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of AMOA involves the selective inhibition of GluR5-containing kainate receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the brain. AMOA binds to the ligand-binding domain of GluR5 and stabilizes the receptor in a closed conformation, thereby preventing the influx of calcium ions into the postsynaptic neuron. This leads to a reduction in neuronal excitability and synaptic transmission, which can have therapeutic implications in various neurological disorders.
Biochemical and Physiological Effects:
AMOA has been shown to exhibit a wide range of biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that AMOA can reduce the release of glutamate from presynaptic terminals, inhibit the activation of NMDA receptors, and modulate the activity of voltage-gated calcium channels. In vivo studies have shown that AMOA can reduce seizure activity, improve cognitive function, and protect against ischemic brain injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of using AMOA in lab experiments is its high selectivity for GluR5-containing kainate receptors, which allows for the specific modulation of this receptor subtype without affecting other glutamate receptors. This can be particularly useful in studying the role of GluR5 in various neurological disorders. However, one of the limitations of using AMOA is its relatively low potency compared to other kainate receptor antagonists, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

There are several future directions for the study of AMOA and its potential therapeutic applications. One area of research is the development of more potent and selective GluR5 antagonists that can be used in clinical trials for various neurological disorders. Another area of research is the elucidation of the molecular mechanisms underlying the neuroprotective effects of AMOA, which can provide insights into the pathogenesis of various neurological disorders. Additionally, the use of AMOA in combination with other pharmacological agents may have synergistic effects and improve the efficacy of existing treatments.

Synthesis Methods

AMOA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-methoxybenzaldehyde with 2-amino-4-methylbenzoic acid, followed by cyclization and acetylation to yield the final product. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

AMOA has been extensively studied in the field of neuroscience due to its potential as a modulator of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in various physiological processes such as learning, memory, and synaptic plasticity. AMOA has been shown to selectively inhibit the activity of GluR5-containing kainate receptors, which are known to be involved in the pathogenesis of various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(7-methyl-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C17H16N2O3/c1-11-5-3-8-14-15(19-22-17(11)14)10-16(20)18-12-6-4-7-13(9-12)21-2/h3-9H,10H2,1-2H3,(H,18,20)

InChI Key

SWMFMQHPAXHSAJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1ON=C2CC(=O)NC3=CC(=CC=C3)OC

Canonical SMILES

CC1=C2C(=CC=C1)C(=NO2)CC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.